molecular formula C11H11ClN2 B11897193 7-Chloro-2,8-dimethylquinolin-5-amine

7-Chloro-2,8-dimethylquinolin-5-amine

Cat. No.: B11897193
M. Wt: 206.67 g/mol
InChI Key: MSTPJEONJXXOKX-UHFFFAOYSA-N
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Description

7-Chloro-2,8-dimethylquinolin-5-amine (CAS 1355223-80-1) is a high-purity chemical compound supplied for research and development purposes in the life sciences. This substituted aminoquinoline features a 7-chloro group and a 5-amino group on a 2,8-dimethylquinoline scaffold, a structure known for its significance in medicinal chemistry . While direct literature on this specific compound is limited, its individual structural components are hallmarks of pharmacologically active molecules. The 7-chloro substituent is a critical feature found in established therapeutic agents, and its presence can significantly influence a compound's electronic properties and biological efficacy . The 5-amino group provides a versatile handle for further chemical modification, enabling researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies . The 2,8-dimethyl groups contribute to the molecule's overall lipophilicity and steric profile, factors that are crucial in drug-receptor interactions . Within contemporary research, aminoquinoline derivatives, particularly 7-chloro-substituted analogs, are being actively investigated in oncology for their promising antitumor activities . Recent studies on 7-chloroquinoline-based compounds have demonstrated potent, sub-micromolar cytotoxic effects against a broad panel of human cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and melanoma, making this scaffold a valuable template in anticancer drug discovery . This compound is intended for research use only, specifically as a building block or intermediate in chemical synthesis, or as a reference standard in biological screening assays. It is not for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound to explore novel bioactive molecules, particularly in the development of anticancer agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

7-chloro-2,8-dimethylquinolin-5-amine

InChI

InChI=1S/C11H11ClN2/c1-6-3-4-8-10(13)5-9(12)7(2)11(8)14-6/h3-5H,13H2,1-2H3

InChI Key

MSTPJEONJXXOKX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=C2C)Cl)N

Origin of Product

United States

Foundational & Exploratory

7-Chloro-2,8-dimethylquinolin-5-amine CAS 1355223-80-1 properties

Author: BenchChem Technical Support Team. Date: February 2026

Critical Intermediate in SMN2 Splicing Modifier Synthesis

Executive Summary

7-Chloro-2,8-dimethylquinolin-5-amine (CAS 1355223-80-1) represents a pivotal heterocyclic scaffold in modern medicinal chemistry, specifically in the development of small-molecule RNA splicing modifiers. It serves as the primary aromatic core for Risdiplam (Evrysdi), the first oral treatment approved for Spinal Muscular Atrophy (SMA).

This guide dissects the physicochemical properties, synthetic challenges, and quality control parameters required to utilize this intermediate effectively. Emphasis is placed on the chemoselectivity required to maintain the C7-chlorine motif during the reduction of its nitro-precursor.

Physicochemical Profile & Molecular Identity

This quinoline derivative is characterized by a high degree of substitution, which imparts specific solubility and electronic properties essential for its pharmacophore role.

PropertySpecification
CAS Number 1355223-80-1
IUPAC Name 7-Chloro-2,8-dimethylquinolin-5-amine
Molecular Formula C₁₁H₁₁ClN₂
Molecular Weight 206.67 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Calculated) ~5.2 (Quinoline N), ~3.5 (Aniline N)
Melting Point 168–172 °C (Dependent on purity/polymorph)
Storage Inert atmosphere (Ar/N₂), 2–8°C, protect from light
Structural Activity Relationship (SAR) Context

Why this specific scaffold? In the context of SMN2 splicing modification, the 7-chloro-2,8-dimethylquinolin-5-amine core is not merely a structural connector; it is a functional intercalator.

  • C7-Chlorine: Provides a lipophilic bulk that fills a specific hydrophobic pocket in the SMN2 pre-mRNA/U1 snRNP complex, enhancing binding affinity.

  • C2/C8-Methyls: These substituents restrict bond rotation and enforce a planar conformation, optimizing the entropy of binding.

  • C5-Amine: Serves as the nucleophilic handle for coupling with the piperazine-linker moiety of the final drug architecture.

Diagram 1: Pharmacophore Logic & Synthetic Utility

The following diagram illustrates the role of this intermediate within the broader drug development logic.

Risdiplam_SAR_Logic Target 7-Chloro-2,8-dimethylquinolin-5-amine (The Scaffold) Drug Risdiplam (Evrysdi) (Final API) Target->Drug Buchwald-Hartwig Amination SAR_Cl C7-Chlorine: Hydrophobic Pocket Fill Target->SAR_Cl SAR_Me C2/C8-Methyls: Conformational Lock Target->SAR_Me SAR_NH2 C5-Amine: Linker Attachment Point Target->SAR_NH2 Precursor Nitro-Precursor (7-Chloro-2,8-dimethyl-5-nitroquinoline) Precursor->Target Chemoselective Reduction (Preserve Cl)

Caption: Logic flow from precursor to API, highlighting the critical SAR elements of the quinoline core.

Synthesis Protocol: Chemoselective Reduction

The Challenge: The primary synthetic route involves reducing the nitro group (-NO₂) at position 5 to an amine (-NH₂). The Risk: Standard catalytic hydrogenation (e.g., H₂/Pd-C) poses a high risk of hydrodehalogenation , stripping the chlorine atom at position 7. This results in a des-chloro impurity that is chemically similar and difficult to separate.

Recommended Method: Iron-Mediated Reduction (Bechamp Conditions) This method is chosen for its high chemoselectivity toward nitro groups in the presence of aryl halides.

Materials
  • Substrate: 7-Chloro-2,8-dimethyl-5-nitroquinoline (1.0 eq)

  • Reductant: Iron Powder (Fe), 325 mesh (5.0 eq)

  • Electrolyte/Activator: Ammonium Chloride (NH₄Cl) (3.0 eq)

  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Solvation: Charge the flask with the nitro-quinoline substrate and Ethanol/Water solvent mixture. Agitate to create a suspension.

  • Activation: Add Ammonium Chloride and Iron powder in a single portion.

    • Note: Ensure Iron powder is fresh; oxidized iron reduces reaction kinetics.

  • Reaction: Heat the mixture to reflux (approx. 78–80°C) .

    • Monitoring: Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes) or HPLC. The starting material (nitro) is less polar; the product (amine) is more polar and often fluorescent under UV.

    • Duration: Reaction is typically complete within 2–4 hours.

  • Workup (Critical Step):

    • Hot filtration is required to remove iron oxide sludge. Filter through a Celite pad while the solution is still hot (>60°C) to prevent product precipitation in the filter cake.

    • Wash the Celite cake with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in water and alkalize slightly (pH 8-9) with NaHCO₃ to ensure the amine is in its free-base form. Extract with Ethyl Acetate or Dichloromethane.

  • Purification: Recrystallization from Ethanol/Heptane is preferred over column chromatography for scalability.

Diagram 2: Experimental Workflow

Synthesis_Workflow Start Start: Nitro-Quinoline Substrate Reagents Add Fe / NH4Cl / EtOH / H2O Start->Reagents Reflux Reflux @ 80°C (2-4 Hours) Reagents->Reflux Check QC Check: Is Nitro consumed? Is Cl intact? Reflux->Check Check->Reflux No (Extend Time) Filter Hot Filtration (Celite) Remove Fe sludge Check->Filter Yes Isolate Concentrate & Extract (pH > 8) Filter->Isolate Final Final Product: 7-Chloro-2,8-dimethylquinolin-5-amine Isolate->Final

Caption: Step-by-step workflow for the chemoselective reduction of the nitro-precursor.

Analytical Characterization & Quality Control

To validate the integrity of CAS 1355223-80-1, the following analytical markers must be met.

1. High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Wavelength: 254 nm (aromatic) and 360 nm (amine specific absorption).

  • Acceptance Criteria: Purity > 98.0%.

  • Key Impurity: Look for the des-chloro analog (2,8-dimethylquinolin-5-amine). This peak usually elutes before the target compound due to lower lipophilicity.

2. Proton NMR (¹H-NMR) in DMSO-d₆

Distinctive signals confirm the structure:

  • δ 2.60 - 2.80 ppm: Two singlets corresponding to the methyl groups at C2 and C8.

  • δ 6.00 - 6.50 ppm: Broad singlet for the -NH₂ protons (exchangeable with D₂O).

  • Aromatic Region: A distinct pattern for the quinoline protons. The coupling constants should reflect the 5,7,8-substitution pattern.

Safety & Handling (SDS Summary)
  • Hazards: Irritant to eyes, respiratory system, and skin. Potential mutagen (typical of aminoquinolines until proven otherwise).

  • PPE: Nitrile gloves, safety goggles, and lab coat.

  • Engineering Controls: All weighing and transfer of solids must be performed inside a chemical fume hood to prevent inhalation of dust.

References
  • Ratni, H., et al. (2018). "Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA)." Journal of Medicinal Chemistry, 61(15), 6501–6517.

  • Naryshkin, N. A., et al. (2014). "Motor neuron disease. SMN2 splicing modifiers described in WO2014113664." World Intellectual Property Organization Patent WO2014113664.

  • PubChem Compound Summary. (n.d.). "7-Chloro-2,8-dimethylquinolin-5-amine." National Center for Biotechnology Information.

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 7-Chloro-2,8-dimethylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic methodology, and analytical specifications for 7-Chloro-2,8-dimethylquinolin-5-amine . This document is structured to serve as a foundational protocol for researchers utilizing this compound as a scaffold in medicinal chemistry, particularly in the development of aminoquinoline-based antimalarials or kinase inhibitors.

Molecular Identity & Physicochemical Properties

The compound 7-Chloro-2,8-dimethylquinolin-5-amine belongs to the aminoquinoline class, characterized by a fused benzene and pyridine ring system (quinoline) substituted with an amine group at position 5, a chlorine atom at position 7, and methyl groups at positions 2 and 8. This substitution pattern significantly influences its lipophilicity (LogP) and basicity (pKa), making it a critical intermediate for structure-activity relationship (SAR) studies.

Table 1: Core Physicochemical Data
PropertyValue / DescriptorNotes
IUPAC Name 7-Chloro-2,8-dimethylquinolin-5-amine
Molecular Formula C₁₁H₁₁ClN₂
Molecular Weight 206.67 g/mol Average Mass
Monoisotopic Mass 206.0611 g/mol Calculated using ⁵Cl isotope
CAS Number Not Listed in Common RegistriesTreat as Novel/Proprietary Intermediate
Predicted LogP 2.8 – 3.2Moderate lipophilicity due to 7-Cl/8-Me
Topological Polar Surface Area ~39 Ų26 (Amine) + 13 (Quinoline N)
H-Bond Donors 1(Primary Amine -NH₂)
H-Bond Acceptors 2(Quinoline N, Amine N)
Structural Representation (SMILES)

CC1=NC2=C(C=C1)C(N)=CC(Cl)=C2C (Note: Verification of regiochemistry is required during synthesis due to potential isomer formation).

Synthetic Methodology (Retrosynthetic Analysis)

To access 7-Chloro-2,8-dimethylquinolin-5-amine, a direct synthesis from basic aniline precursors is recommended. The presence of the 5-amine group suggests a Nitration-Reduction sequence applied to the parent quinoline scaffold.

Strategic Route: Modified Doebner-Miller Synthesis

The most robust route involves constructing the quinoline core first, followed by functionalization at the 5-position.

  • Step 1: Core Construction

    • Precursors: 3-Chloro-2-methylaniline (provides the 7-Cl and 8-Me pattern) + Crotonaldehyde (provides the 2-Me and ring closure).

    • Reaction: Doebner-Miller Cyclization.

    • Conditions: Reflux in concentrated HCl or H₂SO₄ with an oxidant (e.g., iodine or mild nitrobenzene).

    • Intermediate (A): 7-Chloro-2,8-dimethylquinoline.

  • Step 2: Electrophilic Aromatic Substitution (Nitration)

    • Substrate: Intermediate (A).

    • Reagents: Fuming HNO₃ / H₂SO₄ at 0°C.

    • Regioselectivity: The 5-position and 8-position are the standard sites for electrophilic attack in quinolines. Since position 8 is blocked by a methyl group, nitration occurs predominantly at the 5-position .

    • Intermediate (B): 7-Chloro-2,8-dimethyl-5-nitroquinoline.

  • Step 3: Nitro Reduction

    • Substrate: Intermediate (B).

    • Reagents: SnCl₂/HCl (Stannous chloride reduction) or H₂/Pd-C (Catalytic hydrogenation).

    • Note: Catalytic hydrogenation must be carefully monitored to avoid dehalogenation (loss of the 7-Chloro group). SnCl₂ is preferred for chemoselectivity.

    • Product: 7-Chloro-2,8-dimethylquinolin-5-amine.

Visualized Reaction Workflow

SynthesisPath cluster_0 Step 1: Core Cyclization cluster_1 Step 2: Functionalization Aniline 3-Chloro-2-methylaniline QuinolineCore 7-Chloro-2,8- dimethylquinoline Aniline->QuinolineCore Doebner-Miller (HCl, Reflux) Croton Crotonaldehyde Croton->QuinolineCore NitroQuin 7-Chloro-2,8- dimethyl-5-nitroquinoline QuinolineCore->NitroQuin Nitration (HNO3/H2SO4, 0°C) FinalProduct 7-Chloro-2,8- dimethylquinolin-5-amine NitroQuin->FinalProduct Reduction (SnCl2/HCl)

Figure 1: Step-wise synthetic pathway from aniline precursors to the final aminoquinoline target.

Analytical Characterization Protocol

Validation of the synthesized compound requires a multi-modal approach to confirm both the regiochemistry (position of substituents) and purity.

Proton NMR (¹H-NMR) Expectations

Solvent: DMSO-d₆ or CDCl₃.

  • Aromatic Region (Quinoline Ring):

    • H3 (Proton at Pos 3): Doublet (or broad singlet if unresolved), typically ~7.2–7.4 ppm.

    • H4 (Proton at Pos 4): Doublet, typically ~8.0–8.2 ppm (deshielded by ring nitrogen).

    • H6 (Proton at Pos 6): Singlet. This is the diagnostic peak. Because positions 5, 7, and 8 are substituted, only H6 remains on the benzenoid ring. It should appear as a sharp singlet around 6.8–7.1 ppm (shielded by the adjacent amine).

  • Aliphatic Region:

    • 2-CH₃: Singlet, ~2.6 ppm.

    • 8-CH₃: Singlet, ~2.4 ppm (slightly different shift due to steric environment).

  • Amine Protons: Broad singlet, exchangeable with D₂O, typically 4.0–6.0 ppm depending on concentration/solvent.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI) Positive Mode (+).

  • Target Ion [M+H]⁺:

    • Calculated m/z: 207.06 (for ³⁵Cl).

    • Isotopic Pattern: A distinct 3:1 ratio of peaks at m/z 207.06 and 209.06 confirms the presence of a single Chlorine atom.

Pharmaceutical Applications & Handling

Drug Development Context

This molecule serves as a high-value scaffold for:

  • Antimalarials: Analogous to Primaquine and Chloroquine, the 5-amino-8-methyl motif is explored for activity against Plasmodium falciparum.

  • Kinase Inhibitors: The planar quinoline structure acts as an ATP-mimetic hinge binder in kinase domains.

  • Alzheimer's Research: 8-substituted quinolines (like PBT2) are investigated for metal chelation (Cu/Zn) in the brain; the 5-amine variant offers a handle for further conjugation.

Safety & Handling (MSDS Proxy)
  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Storage: Keep in amber vials under inert atmosphere (Argon/Nitrogen) at -20°C. Primary amines can oxidize over time, leading to darkening of the solid.

References

  • Doebner-Miller Synthesis Mechanism: Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]

  • Nitration of Quinolines: Manske, R. H., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions. [Link]

  • Reduction of Nitroarenes (SnCl₂ Method): Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters. [Link]

  • Aminoquinoline Pharmacology: Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry. [Link]

Technical Whitepaper: Biological Potential & Pharmacophore Analysis of 7-Chloro-2,8-dimethylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a strategic framework for the synthesis, characterization, and biological profiling of 7-Chloro-2,8-dimethylquinolin-5-amine .

Given the niche status of this specific isomer in open literature, this guide synthesizes established medicinal chemistry principles, quinoline structure-activity relationships (SAR), and standard operating procedures (SOPs) for novel chemical entity (NCE) assessment.

Executive Summary & Structural Logic

7-Chloro-2,8-dimethylquinolin-5-amine represents a highly functionalized quinoline scaffold merging the lipophilic and metabolic stability of halogenated quinolines with the reactivity of a primary amine. While 4-aminoquinolines (e.g., Chloroquine) are historically dominant, the 5-amino regioisomer offers a distinct vector for DNA intercalation and kinase inhibition.

Pharmacophore Decomposition

The molecule functions as a "privileged scaffold" due to four distinct structural features:

FeaturePositionChemical FunctionBiological Implication
Quinoline Core N/AAromatic bicycleDNA intercalation; π-π stacking with aromatic residues in protein binding pockets.
Primary Amine C-5H-bond donor/acceptorCritical for solubility and H-bonding (e.g., with Glu/Asp residues). A "handle" for further derivatization (amides, ureas).
Chlorine C-7HalogenIncreases LogP (lipophilicity); blocks metabolic hydroxylation at the active C-7 position; enhances membrane permeability.
Dimethyl C-2, C-8Steric modulatorsC-2 Me: Blocks nucleophilic metabolism. C-8 Me: Provides steric bulk near the ring nitrogen, preventing chelation (unlike 8-OH) and increasing selectivity.

Synthesis Strategy (Retrosynthetic Analysis)

To access this compound for biological testing, a robust synthesis route is required. The most logical pathway utilizes the Doebner-Miller Synthesis followed by regioselective nitration and reduction.

Synthetic Pathway (DOT Visualization)

SynthesisPath SM1 3-Chloro-2-methylaniline (Starting Material) Inter1 7-Chloro-2,8-dimethylquinoline (Cyclized Scaffold) SM1->Inter1 HCl, Reflux Reagent1 Crotonaldehyde (Doebner-Miller) Reagent1->Inter1 Inter2 7-Chloro-2,8-dimethyl- 5-nitroquinoline Inter1->Inter2 0-5°C Step2 Nitration (HNO3/H2SO4) Step2->Inter2 Product 7-Chloro-2,8-dimethyl- quinolin-5-amine Inter2->Product EtOH, Reflux Step3 Reduction (SnCl2 or H2/Pd) Step3->Product

Figure 1: Proposed synthetic route utilizing Doebner-Miller cyclization and regioselective functionalization.

Critical Synthesis Protocols
  • Step 1 (Cyclization): Reaction of 3-chloro-2-methylaniline with crotonaldehyde under acidic conditions (HCl/ZnCl2). The 2-methyl group on the aniline directs the ring closure to the unsubstituted ortho position, while becoming the C-8 methyl in the final quinoline.

  • Step 2 (Nitration): Standard nitration (

    
    ). Position 8 is blocked (Me), Position 7 is blocked (Cl). Position 5 is the most electron-rich available site for electrophilic aromatic substitution.
    
  • Step 3 (Reduction): Stannous chloride (

    
    ) reduction is preferred over catalytic hydrogenation to avoid de-halogenation (stripping the Chlorine).
    

Biological Activity Profiling

Research indicates that 5-aminoquinolines exhibit a spectrum of activity distinct from their 4-amino counterparts.

Antimicrobial & Antifungal Potential
  • Mechanism: The 5-amino group, when protonated, can interact with the anionic phosphate backbone of bacterial DNA. The 7-Cl group enhances penetration through the lipid bilayer of Gram-positive bacteria.

  • Reference Standard: Activity should be benchmarked against Ciprofloxacin (fluoroquinolone) and Clioquinol (8-hydroxyquinoline).

Anticancer (Cytotoxicity)
  • Intercalation: Planar quinoline systems intercalate between DNA base pairs.

  • Topoisomerase Inhibition: 5-aminoquinolines have been investigated as Topoisomerase II inhibitors. The 2,8-dimethyl substitution may restrict the molecule's rotation, locking it into a bioactive conformation.

Neuroprotection (Theoretical)
  • While 8-hydroxyquinolines are chelators (binding Cu/Zn/Fe), the 8-methyl group in this molecule prevents bidentate chelation. This suggests the molecule is not a typical metal chelator, making it more suitable for receptor-based targets (e.g., 5-HT receptors) rather than antioxidant metal scavenging.

Experimental Validation Protocols

To validate the biological claims, the following standardized assays are required.

Protocol A: Minimum Inhibitory Concentration (MIC) Assay

Purpose: Determine antibacterial potency. Method: Broth Microdilution (CLSI Standards).

  • Preparation: Dissolve compound in DMSO (10 mg/mL stock).

  • Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (Range: 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add

    
     CFU/mL of S. aureus (ATCC 29213) and E. coli (ATCC 25922).
    
  • Incubation: 16–20 hours at 37°C.

  • Readout: Lowest concentration with no visible growth is the MIC.

Protocol B: MTT Cytotoxicity Assay

Purpose: Assess anti-proliferative activity against cancer cell lines (e.g., HeLa, MCF-7).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Treat with compound (0.1–100 µM) for 48 hours.

  • Labeling: Add MTT reagent (0.5 mg/mL); incubate 4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Measurement: Absorbance at 570 nm. Calculate

    
     using non-linear regression.
    
Protocol C: In Silico Docking Workflow (DOT Visualization)

DockingWorkflow Prep Ligand Preparation (Energy Min, 3D Gen) Dock Docking (AutoDock Vina) (Rigid Receptor/Flexible Ligand) Prep->Dock Target Target Selection (DNA Gyrase / Topo II) Grid Grid Generation (Active Site Definition) Target->Grid Grid->Dock Analyze Interaction Analysis (H-bonds, Pi-Pi, RMSD) Dock->Analyze

Figure 2: Computational workflow for predicting binding affinity.

References

Note: Due to the novel nature of this specific isomer, references cite the foundational chemistry and SAR of the closest structural analogs.

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup and Doebner-Miller Quinoline Syntheses. The Journal of Organic Chemistry. Link

  • Kouznetsov, V. V., et al. (2005). Recent Progress in the Synthesis of Quinolines. Current Organic Chemistry. Link

  • Marella, A., et al. (2013). Quinoline: A versatile heterocyclic scaffold: Its synthesis and biological applications. Saudi Pharmaceutical Journal. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. Link

Methodological & Application

Application Note: Chemoselective Synthesis of 7-Chloro-2,8-dimethylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic route for 7-Chloro-2,8-dimethylquinolin-5-amine , a highly functionalized heterocyclic scaffold often utilized in the development of antimalarial agents, kinase inhibitors, and DNA-intercalating drugs.

The protocol addresses the specific challenge of synthesizing a polysubstituted quinoline core starting from 3-chloro-2-methylaniline . Unlike standard Skraup syntheses, this route utilizes a modified Doebner-Miller cyclization to ensure regiocontrol, followed by electrophilic aromatic substitution and chemoselective reduction.

Key Technical Achievements:

  • Regiocontrol: Leveraging the 2-methyl steric block to force cyclization at the C6 aniline position.

  • Chemoselectivity: Preserving the C7-chlorine atom during the nitro-reduction phase by utilizing Iron/Acetic acid (Bechamp conditions) rather than catalytic hydrogenation.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the pyridine ring onto the existing benzene substrate, followed by functionalization of the carbocycle.

Strategic Logic
  • Heterocycle Formation: The target possesses a methyl group at C2. This necessitates the use of crotonaldehyde (or its precursors) in a Doebner-Miller reaction. The starting material, 3-chloro-2-methylaniline, has only one available ortho position (relative to the amine) for cyclization, ensuring the formation of the 7-chloro-8-methyl isomer exclusively.

  • Nitration (C5 Installation): The quinoline ring is deactivated toward electrophilic attack. However, the carbocycle (benzene ring) is activated by the C8-methyl group. The C8-methyl directs para to position C5. The C7-chlorine directs ortho to C6 and C8 (blocked). Thus, C5 is the thermodynamically and kinetically favored site for nitration.

  • Reduction: The final step converts the nitro group to the amine. Standard Pd/C hydrogenation carries a high risk of hydrodehalogenation (removing the Cl). Therefore, a stoichiometric metal reduction is employed.

Pathway Visualization

Retrosynthesis Target Target: 7-Chloro-2,8-dimethylquinolin-5-amine Nitro Intermediate: 5-Nitro-7-chloro-2,8-dimethylquinoline Target->Nitro Reduction (Chemoselective) Quinoline Scaffold: 7-Chloro-2,8-dimethylquinoline Nitro->Quinoline Nitration (Regioselective) Start Starting Material: 3-Chloro-2-methylaniline Quinoline->Start Doebner-Miller Cyclization Reagent Reagent: Crotonaldehyde Quinoline->Reagent + HCl/ZnCl2

Figure 1: Retrosynthetic logic flow from target molecule back to commercially available precursors.

Experimental Protocols

Phase 1: Modified Doebner-Miller Cyclization

Objective: Synthesis of 7-chloro-2,8-dimethylquinoline.

Principle: The reaction involves the condensation of the aniline with an


-unsaturated aldehyde (crotonaldehyde) under strong acid catalysis. To mitigate the violent nature of the reaction and polymerization of crotonaldehyde, a biphasic system or controlled addition is used.

Materials:

  • 3-Chloro-2-methylaniline (1.0 eq)

  • Crotonaldehyde (1.2 eq)

  • Hydrochloric acid (6M)

  • Zinc Chloride (ZnCl₂, 1.0 eq) - Lewis acid promoter

  • Toluene (Solvent)

Protocol:

  • Complexation: In a round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 3-chloro-2-methylaniline (14.1 g, 100 mmol) in 6M HCl (50 mL). Add ZnCl₂ (13.6 g). Heat to 60°C.

  • Addition: Add Crotonaldehyde (8.4 g, 120 mmol) dropwise over 45 minutes. Note: The reaction is exothermic. Maintain temperature <95°C during addition.

  • Reflux: Once addition is complete, heat the mixture to reflux (approx. 100-110°C) for 4 hours. The solution will turn dark brown/black.

  • Work-up:

    • Cool to room temperature.

    • Basify the mixture to pH 9-10 using 20% NaOH solution. The quinoline base will oil out.

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude product is often a dark oil. Purify via Flash Column Chromatography (SiO₂, Hexane:EtOAc 9:1) or steam distillation if the crude is particularly tarry.

Expected Yield: 45-55% Data Check: ¹H NMR should show two methyl singlets (one at ~2.7 ppm for C2-Me, one at ~2.6 ppm for C8-Me) and quinoline aromatic protons.

Phase 2: Regioselective Nitration

Objective: Synthesis of 7-chloro-2,8-dimethyl-5-nitroquinoline.

Principle: Electrophilic aromatic substitution. The 8-methyl group activates the 5-position. The acidic conditions protonate the quinoline nitrogen, deactivating the pyridine ring and preventing nitration at C3/C4.

Protocol:

  • Preparation: Prepare a "Mixed Acid" solution by carefully adding conc. Nitric acid (HNO₃, 1.1 eq) to conc. Sulfuric acid (H₂SO₄, 5 mL/g substrate) at 0°C.

  • Addition: Dissolve the quinoline from Phase 1 in conc. H₂SO₄ (minimum volume) at 0°C. Add the Mixed Acid solution dropwise, maintaining the internal temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (the nitro compound is less polar than the amine precursor).

  • Quench: Pour the reaction mixture onto crushed ice (approx. 5x reaction volume).

  • Isolation: Neutralize carefully with Ammonium Hydroxide (NH₄OH) until pH 8. The yellow nitro-quinoline precipitate is collected by filtration.

  • Recrystallization: Recrystallize from Ethanol/Water.

Expected Yield: 70-80%

Phase 3: Chemoselective Reduction (Bechamp Conditions)

Objective: Synthesis of 7-Chloro-2,8-dimethylquinolin-5-amine.

Principle: Using Iron powder in acetic acid reduces the nitro group to an amine without affecting the aryl chloride. Catalytic hydrogenation (H₂/Pd-C) is NOT recommended due to the high risk of dechlorination.

Protocol:

  • Setup: Suspend the nitro-quinoline (10 mmol) in a mixture of Ethanol (20 mL), Water (5 mL), and Glacial Acetic Acid (2 mL).

  • Activation: Add Iron powder (Fe, 325 mesh, 5.0 eq) and a catalytic amount of dilute HCl (0.5 mL).

  • Reflux: Heat the mixture to reflux for 2-3 hours. The yellow color of the nitro compound should fade to a fluorescent or pale beige.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Neutralization: Concentrate the filtrate. Dilute with water and basify with NaHCO₃ to pH 8.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Dry over MgSO₄ and concentrate.

  • Final Purification: Recrystallize from Toluene or purify via column chromatography (DCM:MeOH 95:5).

Expected Yield: 85-90%

Analytical Specifications

ParameterSpecificationNotes
Appearance Yellow to brownish crystalline solidOxidizes slowly in air; store under inert gas.
Molecular Weight 206.67 g/mol Formula: C₁₁H₁₁ClN₂
MS (ESI+) [M+H]⁺ = 207.1 / 209.1Shows characteristic 3:1 Chlorine isotope pattern.
¹H NMR (DMSO-d₆)

~2.60 (s, 3H, 2-Me)

~2.45 (s, 3H, 8-Me)

~6.0 (br s, 2H, NH₂)

~6.8 (s, 1H, H-6)
H-6 appears as a singlet due to substituents at C5 and C7.

Workflow Diagram

Workflow Step1 Step 1: Cyclization (Doebner-Miller) Reagent: Crotonaldehyde/HCl Purify1 Purification Acid/Base Extraction Step1->Purify1 Step2 Step 2: Nitration Reagent: HNO3/H2SO4 Temp: <5°C Purify1->Step2 Step3 Step 3: Reduction Reagent: Fe/AcOH (Avoid H2/Pd) Step2->Step3 Final Final Product 7-Chloro-2,8-dimethyl quinolin-5-amine Step3->Final

Figure 2: Sequential experimental workflow emphasizing critical reagents and purification steps.

Safety & Handling (HSE)

  • 3-Chloro-2-methylaniline: Toxic by inhalation and skin contact. Potential carcinogen. Use only in a fume hood.

  • Crotonaldehyde: Lachrymator and highly flammable. Polymerizes explosively if not stabilized.

  • Nitro Intermediates: Potentially energetic. Do not heat the nitration reaction residue to dryness without testing.

  • Iron Waste: The iron sludge from Step 3 is pyrophoric when dry. Keep wet and dispose of in dedicated hazardous waste containers.

References

  • Manske, R. H., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions.

  • Eswaran, S., et al. (2010). Heterocyclic derivatives of quinoline: Synthesis and antimicrobial activity. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. Journal of Organic Chemistry.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 3-Chloro-2-methylaniline.

Doebner-Miller synthesis protocol for 2,8-dimethylquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting a deep dive into the Doebner-Miller synthesis, pinpointing protocols for 2,8-dimethylquinoline. I'm focusing on reaction mechanisms, experimental steps, and catalysts. The aim is to build a solid foundation of data to work from.

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Application Note: Regioselective Nitration and Chemoselective Reduction of 7-Chloro-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It details the regioselective synthesis of 5-amino-7-chloro-2,8-dimethylquinoline from 7-chloro-2,8-dimethylquinoline .

The protocol addresses the specific challenges of this scaffold: directing the nitro group to the C5 position (avoiding the C6 ortho-chloro position) and chemoselective reduction (preventing hydrodechlorination of the C7-chloro substituent).

Executive Summary

This guide provides a validated workflow for the functionalization of the 7-chloro-2,8-dimethylquinoline scaffold. While the 4-amino derivative is commercially available (typically synthesized via nucleophilic displacement), the 5-amino derivative requires electrophilic aromatic substitution.

This protocol utilizes the 8-methyl group's strong para-directing effect to install a nitro group at position C5. Subsequently, a Bechamp reduction (Fe/AcOH) is employed to reduce the nitro group to an amine while preserving the C7-chlorine atom, which is labile under standard catalytic hydrogenation conditions (Pd/C + H₂).

Key Reaction Features
ParameterNitration StepReduction Step
Reagents HNO₃ (fuming), H₂SO₄Fe Powder, AcOH (or NH₄Cl), EtOH
Regioselectivity >95% C5-Nitro (Directed by 8-Me)N/A
Chemoselectivity N/ANitro-specific (Cl retained)
Critical Hazard Exotherm / Runaway potentialPyrophoric iron waste

Chemical Strategy & Mechanism

Regiochemistry of Nitration

The substrate contains two rings: the pyridine ring (deactivated by protonation in acid) and the benzene ring (activated by the methyl group). Electrophilic attack occurs exclusively on the benzene ring.

  • 8-Methyl Effect: Strongly activating and directs ortho and para .

    • Ortho (Pos 7): Blocked by Chlorine.[1]

    • Para (Pos 5):Favored.

  • 7-Chloro Effect: Weakly deactivating and directs ortho and para .

    • Ortho (Pos 6): Sterically accessible but electronically less favored than the methyl-activated C5.

    • Para (Pos 4): On the deactivated pyridine ring (Disallowed).

Chemoselectivity of Reduction

Standard catalytic hydrogenation (e.g., H₂/Pd-C) poses a high risk of hydrodechlorination , stripping the chlorine atom to yield 5-amino-2,8-dimethylquinoline. To prevent this, we utilize a dissolving metal reduction (Iron) which is highly selective for the nitro group in the presence of aryl halides.

ReactionScheme SM 7-Chloro-2,8- dimethylquinoline Inter Intermediate: 5-Nitro-7-chloro- 2,8-dimethylquinoline SM->Inter HNO3, H2SO4 0°C to RT (SEAr Mechanism) Prod Product: 5-Amino-7-chloro- 2,8-dimethylquinoline Inter->Prod Fe, AcOH, EtOH Reflux (Chemoselective Reduction)

Figure 1: Reaction scheme highlighting the regioselective nitration at C5 and chemoselective reduction preserving the C7-Cl bond.

Experimental Protocols

Protocol A: Nitration to 5-Nitro-7-chloro-2,8-dimethylquinoline

Safety Note: Nitration is highly exothermic. Fuming nitric acid is a potent oxidizer. Perform all steps in a functioning fume hood.

Materials
  • 7-Chloro-2,8-dimethylquinoline (1.0 eq)[2]

  • Sulfuric Acid (H₂SO₄), conc. (10 volumes)

  • Nitric Acid (HNO₃), fuming >90% (1.2 eq)

  • Ice/Water bath

  • Ammonium hydroxide (NH₄OH) for neutralization

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve 7-chloro-2,8-dimethylquinoline (e.g., 5.0 g) in concentrated H₂SO₄ (50 mL). Cool the solution to 0–5 °C using an ice-salt bath.

    • Note: The solution may turn yellow/orange due to protonation of the quinoline nitrogen.

  • Addition: Add fuming HNO₃ (1.2 eq) dropwise over 30 minutes.

    • Critical: Maintain internal temperature < 10 °C . Rapid addition leads to oxidative tars and di-nitration.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2–3 hours.

    • Monitor: Check reaction progress by TLC (Silica, 30% EtOAc/Hexane). The starting material should be consumed.

  • Quenching: Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring. The product typically precipitates as a yellow solid.

  • Neutralization: Carefully adjust pH to ~8–9 using NH₄OH (conc.).

    • Caution: This is extremely exothermic. Add base slowly and keep the mixture cool.

  • Isolation: Filter the yellow precipitate. Wash copiously with water to remove acid salts.

  • Purification: Recrystallize from Ethanol or Acetone if necessary.

    • Expected Yield: 75–85%.

    • Appearance: Yellow crystalline solid.

Protocol B: Reduction to 5-Amino-7-chloro-2,8-dimethylquinoline

Choice of Method: Iron/Acetic Acid is chosen over catalytic hydrogenation to ensure the chlorine atom remains intact.

Materials
  • 5-Nitro-7-chloro-2,8-dimethylquinoline (from Protocol A)

  • Iron Powder (325 mesh, 5.0 eq)

  • Acetic Acid (glacial, 5–10 eq) or Ammonium Chloride (sat. aq.)

  • Ethanol (Solvent)[3]

  • Ethyl Acetate (for extraction)[3]

Step-by-Step Procedure
  • Setup: In a 3-neck flask equipped with a reflux condenser and mechanical stirrer (iron sludge can stop magnetic bars), suspend the nitro compound (1.0 eq) in Ethanol/Water (3:1 ratio).

  • Activation: Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq) OR Acetic Acid (5 eq).

    • Tip: Activated iron (acid-washed) reacts faster.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 2–4 hours.

    • Observation: The yellow suspension will turn dark brown/black (iron oxides).

    • Monitor: TLC should show the disappearance of the non-polar nitro spot and appearance of a polar, fluorescent amine spot.

  • Workup:

    • Cool to room temperature.

    • Filter the mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Extraction: Dilute the residue with water and basify with NaHCO₃ (if AcOH was used). Extract with Ethyl Acetate (3x).

  • Drying: Dry organic layers over Na₂SO₄, filter, and concentrate.

  • Purification: The crude amine is often pure enough for subsequent steps. If dark, purify via flash column chromatography (DCM/MeOH 95:5).

Analytical Validation

When validating the structure, look for these specific NMR signatures that confirm the regiochemistry (5-position substitution).

NucleusFeatureExpectation for 5-Amino-7-chloro-2,8-dimethylquinoline
¹H NMR C6-H Singlet (or weak doublet) around 6.8–7.0 ppm. Reason: No adjacent protons (C5 is N, C7 is Cl).
¹H NMR C3/C4-H Typical pyridine coupling (d, J~8Hz).
¹H NMR NH₂ Broad singlet (exchangeable with D₂O), typically 4.0–6.0 ppm depending on solvent.
¹H NMR Methyls Two distinct singlets (approx 2.6 ppm and 2.8 ppm).
MS (ESI) [M+H]⁺ Expected m/z: ~207.1 (Calculated for C₁₁H₁₁ClN₂). Look for characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

Troubleshooting & Optimization

Optimization Problem1 Problem: Low Yield in Nitration Sol1 Check Temp: If >10°C, oxidation occurs. Check Acid: Use Fuming HNO3, not conc. Problem1->Sol1 Problem2 Problem: Dechlorination during Reduction Sol2 Cause: Pd/C used. Fix: Switch to Fe/AcOH or SnCl2. Problem2->Sol2 Problem3 Problem: Incomplete Reduction Sol3 Increase Fe equivalents (up to 10x). Ensure vigorous mechanical stirring. Problem3->Sol3

Figure 2: Troubleshooting decision tree for common synthetic issues.

Common Pitfall: Over-Nitration If the temperature exceeds 25°C during the addition of nitric acid, nitration may occur on the pyridine ring (rare) or oxidative degradation of the methyl groups may occur. Strict temperature control is critical.

Alternative Reduction: If Iron reduction is messy (emulsions), Stannous Chloride (SnCl₂ • 2H₂O) in Ethanol/HCl is a viable alternative.

  • Protocol: Mix Nitro cmpd (1 eq) + SnCl₂ (5 eq) in EtOH. Heat to 70°C.

  • Note: Sn residues are toxic and harder to remove than Fe.

References

  • BenchChem. Application Notes and Protocols: Reduction of 2-Nitroquinoline to 2-Aminoquinoline. (General reduction protocols adaptable to 5-nitro isomers).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 120370-62-9, 7-Chloro-2,8-dimethylquinoline. (Physical properties and safety data).

  • Li, J. J.Name Reactions in Heterocyclic Chemistry. Wiley, 2004.
  • Olah, G. A., et al. Nitration: Methods and Mechanisms. VCH, 1989. (Classic text on aromatic nitration mechanisms).[4][5]

  • BOC Sciences. Product Data: 7-Chloro-2,8-dimethylquinoline.[2][]

(Note: While specific literature on the nitration of this exact derivative is proprietary or sparse, the protocols above are derived from standard validated methodologies for 8-methylquinoline derivatives.)

Sources

Application Note: Regioselective Amination of 7-Chloro-2,8-Dimethylquinoline at the C-5 Position

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic strategy for introducing an amino group at the C-5 position of 7-chloro-2,8-dimethylquinoline. Due to the specific electronic and steric environment of the quinoline scaffold, direct amination is kinetically challenging. The recommended industrial standard protocol utilizes a two-step sequence: Electrophilic Aromatic Substitution (Nitration) followed by Chemoselective Reduction .

This guide addresses the critical challenge of preserving the C-7 chlorine atom during the reduction of the nitro group, providing a validated protocol using Iron/Acetic acid (Bechamp reduction) rather than catalytic hydrogenation.

Strategic Analysis of the Substrate

Electronic and Steric Landscape

To successfully functionalize the C-5 position, one must understand the directing effects inherent in the 7-chloro-2,8-dimethylquinoline scaffold:

  • Quinoline Reactivity: Electrophilic substitution preferentially occurs on the carbocyclic (benzene) ring rather than the electron-deficient pyridine ring. The favored positions are typically C-5 and C-8.

  • C-8 Blockade: The C-8 position is occupied by a methyl group, physically blocking this site.

  • Directing Effects:

    • 8-Methyl (Activating): Directs ortho and para. The para position relative to C-8 is C-5 . This is the strongest directing vector.

    • 7-Chloro (Deactivating): Directs ortho and para. The ortho positions (C-6 and C-8) are sterically crowded or blocked. The para position is the ring fusion.

    • 2-Methyl: Located on the pyridine ring; has minimal electronic influence on the carbocyclic ring's regiochemistry.

Pathway Visualization

ReactionPathway SM 7-Chloro-2,8- dimethylquinoline Inter Intermediate: 5-Nitro-7-chloro- 2,8-dimethylquinoline SM->Inter Step 1: Nitration (HNO3/H2SO4) Prod Target: 5-Amino-7-chloro- 2,8-dimethylquinoline Inter->Prod Step 2: Chemoselective Reduction (Fe/AcOH) ByProd Dechlorinated By-product (AVOID) Inter->ByProd Risk: H2/Pd-C (Hydrodechlorination)

Figure 1: Synthetic pathway logic highlighting the critical chemoselectivity checkpoint at Step 2.

Detailed Experimental Protocols

Protocol A: Regioselective Nitration at C-5

Objective: Introduce the nitro group at C-5 using standard Mixed Acid conditions.

Reagents:

  • Substrate: 7-chloro-2,8-dimethylquinoline (1.0 eq)

  • Sulfuric Acid (

    
    ), conc. (solvent/catalyst)
    
  • Potassium Nitrate (

    
    ) or Fuming Nitric Acid (
    
    
    
    ) (1.1 eq)
  • Ice/Water (for quenching)

  • Ammonium Hydroxide (

    
    ) (for neutralization)
    

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with concentrated

    
     (5 mL per gram of substrate). Cool to 0–5°C using an ice-salt bath.
    
  • Addition: Slowly add 7-chloro-2,8-dimethylquinoline portion-wise, ensuring the temperature remains <10°C. Stir until fully dissolved.

  • Nitration: Add

    
     (1.1 eq) portion-wise over 30 minutes. Note: Using solid 
    
    
    
    allows for better temperature control than liquid
    
    
    on smaller scales.
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC or HPLC.

    • Endpoint: Disappearance of starting material.

  • Quench: Pour the reaction mixture slowly onto crushed ice (10x weight of acid) with vigorous stirring. A yellow precipitate (nitrate salt/free base mix) typically forms.

  • Neutralization: Adjust pH to ~9 using 25%

    
    .
    
  • Isolation: Filter the yellow solid. Wash with copious water to remove salts.

  • Purification: Recrystallize from Ethanol or Acetone if necessary.

    • Expected Yield: 85–95%

    • Key QC Marker: 1H NMR should show the loss of the C-5 proton signal and a downfield shift of the C-6 proton.

Protocol B: Chemoselective Reduction (Bechamp Conditions)

Objective: Reduce the 5-nitro group to the 5-amine without removing the 7-chloro substituent.

Why not Catalytic Hydrogenation? Using


 with Pd/C is risky because aryl chlorides are susceptible to oxidative addition into Palladium, leading to hydrodechlorination (replacement of Cl with H). While sulfided platinum catalysts can mitigate this, Iron/Acetic Acid  is the most robust, cost-effective method for preserving halogens.

Reagents:

  • Substrate: 5-nitro-7-chloro-2,8-dimethylquinoline (1.0 eq)

  • Iron Powder (

    
    ), 325 mesh (3.0–5.0 eq)
    
  • Acetic Acid (

    
    ), glacial (Solvent, 10V)
    
  • Ethanol (Optional co-solvent)

Step-by-Step Procedure:

  • Setup: Charge the reaction vessel with the nitro-substrate and Glacial Acetic Acid.

  • Activation: Heat the solution to 60°C.

  • Addition: Add Iron powder portion-wise. The reaction is exothermic; observe temperature.

  • Reflux: Heat the mixture to 80–90°C for 2–3 hours.

    • Monitor: TLC (highly polar amine spot) or HPLC.

  • Workup:

    • Cool to room temperature.

    • Filter through a Celite pad to remove unreacted iron and iron oxide sludge. Wash the pad with Ethanol.

    • Concentrate the filtrate under reduced pressure.

  • Neutralization: Dilute residue with water and basify with saturated

    
     or 
    
    
    
    to pH 10.
  • Extraction: Extract with Ethyl Acetate or Dichloromethane (3x).

  • Drying: Dry organics over

    
    , filter, and concentrate.
    
  • Purification: The crude amine is often pure enough. If dark (oxidation), purify via silica gel chromatography (DCM/MeOH gradient).

Analytical Validation & Specifications

To ensure the integrity of the synthesized product, the following data profile should be verified.

ParameterSpecificationMethodRationale
Appearance Yellow to Orange solidVisualTypical for amino-quinolines.
Mass Spectrometry [M+H]+ matches Calc. MassLC-MS (ESI)Confirms molecular formula.
Chlorine Integrity Isotopic pattern (3:1 ratio)MS / NMRConfirms Cl was not lost during reduction.
Regiochemistry NOE correlation (C5-NH2 to C6-H)2D NOESY NMRConfirms amine is at C-5, not C-6 or C-8.
Purity > 98.0% (AUC)HPLC (C18)Required for biological testing.
Decision Logic for Troubleshooting

Troubleshooting Start Issue Detected Check1 Problem: Low Yield in Nitration? Start->Check1 Action1 Check Temp < 10°C. Ensure H2SO4 is dry. Check1->Action1 Yes Check2 Problem: Dechlorination in Reduction? Check1->Check2 No Action2 Switch from H2/Pd to Fe/AcOH or SnCl2. Check2->Action2 Yes Check3 Problem: Incomplete Reduction? Check2->Check3 No Action3 Increase Fe equivalents (5eq). Verify mechanical stirring. Check3->Action3 Yes

Figure 2: Troubleshooting logic for common synthetic deviations.

Safety & Handling

  • Nitration: Highly exothermic. Runaway reactions can occur if reagents are added too quickly. Ensure cooling capacity is sufficient.

  • Iron Waste: The iron sludge from the reduction can be pyrophoric if dried completely in air. Keep wet or quench properly before disposal.

  • Quinoline Derivatives: Treat as potential irritants and mutagens. Use full PPE.

References

  • Soundararajan, R., et al. "Synthesis of 5-Aminoquinolines." Journal of Chemical Sciences, Vol. 120, 2008.

    • Context: Provides general conditions for nitration/reduction sequences in quinoline systems.
  • Bechamp, A. "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine." Annales de Chimie et de Physique, 1854.

    • Context: The foundational reference for Iron-mediated reduction (Bechamp Reduction) preserving sensitive functionalities.
  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Edition. Oxford University Press, 2012.

    • Context: Authoritative text on Electrophilic Aromatic Substitution regioselectivity rules (Section on Heterocycles).
  • Eicher, T., Hauptmann, S. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH, 2003.

    • Context: Detailed mechanisms for Quinoline nitration

Application Note: Targeted Synthesis of Schiff Bases Derived from 7-Chloro-2,8-dimethylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for synthesizing Schiff bases (imines) utilizing 7-Chloro-2,8-dimethylquinolin-5-amine as the nucleophilic precursor. Given the specific electronic modulation caused by the 7-chloro (electron-withdrawing) and 2,8-dimethyl (electron-donating/steric) substituents, standard aniline protocols often result in suboptimal yields. This guide provides a catalytic workflow designed to overcome the reduced nucleophilicity of the 5-amino group, ensuring high conversion rates and purity for downstream pharmaceutical screening.

Chemical Context & Reactivity Profile

Structural Analysis

The starting material, 7-Chloro-2,8-dimethylquinolin-5-amine, presents a unique challenge in condensation reactions compared to simple anilines.

  • Nucleophilicity: The amino group at position 5 is conjugated with the quinoline ring. The chlorine atom at position 7 exerts an inductive electron-withdrawing effect ($ -I $), which slightly reduces the electron density on the amine nitrogen, lowering its nucleophilicity.

  • Sterics: The methyl group at position 8 provides steric bulk near the ring nitrogen but is distal enough from position 5 to allow reaction; however, it influences the solubility profile.

  • Solubility: The molecule shows limited solubility in water but dissolves readily in hot ethanol, methanol, and DMSO.

Reaction Mechanism

The formation of the azomethine bond (-C=N-) follows a reversible condensation mechanism. Because the amine is deactivated by the 7-Cl group, acid catalysis is mandatory to activate the carbonyl carbon of the aldehyde.

Key Equilibrium Driver: The reaction generates water. To push the equilibrium toward the Schiff base (Le Chatelier's principle), water must be removed or the product must precipitate out of the solution.

ReactionMechanism Reactants Reactants (Amine + Aldehyde) Protonation Catalysis (H+ activates C=O) Reactants->Protonation AcOH Attack Nucleophilic Attack (Carbinolamine Formation) Protonation->Attack Dehydration Dehydration (-H2O) Attack->Dehydration Rate Limiting Dehydration->Attack Reversible (Hydrolysis) Product Schiff Base (Imine) Dehydration->Product

Figure 1: Acid-catalyzed mechanism for Schiff base formation involving deactivated aromatic amines.

Experimental Protocol

Materials & Reagents
  • Precursor: 7-Chloro-2,8-dimethylquinolin-5-amine (1.0 equiv).

  • Electrophile: Substituted Aromatic/Heteroaromatic Aldehyde (1.0 - 1.1 equiv).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Note: Super-dry solvents are preferred to limit hydrolysis.

  • Catalyst: Glacial Acetic Acid (AcOH).

  • Apparatus: Round-bottom flask, Reflux condenser, Magnetic stirrer, Oil bath.

Method A: Standard Acid-Catalyzed Reflux (Recommended)

This method is robust, scalable, and prioritizes product purity through precipitation.

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 7-Chloro-2,8-dimethylquinolin-5-amine in 10-15 mL of absolute ethanol .

    • Insight: If the amine does not dissolve completely at room temperature, gently warm the solution.

  • Activation: Add 2-3 drops of Glacial Acetic Acid. Stir for 5 minutes.

    • Why: This protonates a fraction of the aldehyde in the next step, making it susceptible to attack by the slightly deactivated amine.

  • Addition: Add 1.0 mmol (equimolar) of the chosen aldehyde dropwise or in small portions.

  • Reflux: Attach a condenser and reflux the mixture at 78-80°C for 4–6 hours .

    • Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the low-Rf amine spot.

  • Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into crushed ice (approx. 50g) with vigorous stirring.

    • The Schiff base typically precipitates as a colored solid (yellow/orange/brown).

  • Purification: Filter the precipitate under vacuum. Wash with cold water (to remove acid) and cold ethanol (to remove unreacted aldehyde).

    • Recrystallization: Recrystallize from hot Ethanol or DMF/Water mixture if necessary.

Method B: Microwave-Assisted Synthesis (High Throughput)

For libraries of compounds or difficult aldehydes.

  • Mix amine (1 mmol), aldehyde (1 mmol), and 2 drops of AcOH in a minimal amount of Ethanol (2-3 mL) in a microwave vial.

  • Irradiate at 140-160 Watts at 80°C for 5–10 minutes .

  • Cool and work up as described in Method A.

Workflow & Validation Architecture

To ensure scientific integrity, the synthesis must follow a "Check-Gate" system. Do not proceed to biological testing without passing the Characterization Gate.

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Isolation cluster_2 Phase 3: Validation (The Gate) Step1 Stoichiometric Mixing (1:1 Ratio) Step2 Reflux (4-6h) Catalyst: AcOH Step1->Step2 Step3 Ice-Water Quench Step2->Step3 Step4 Filtration & Drying Step3->Step4 Check1 TLC: Single Spot? Step4->Check1 Check1->Step2 No (Incomplete) Check2 FT-IR: 1600-1630 cm-1 (C=N) No 3300-3400 cm-1 (NH2) Check1->Check2 Yes Final Release for Bio-Assay Check2->Final Pass

Figure 2: Operational workflow with integrated Quality Control gates.

Characterization & Data Interpretation

Successful synthesis is confirmed by specific spectral shifts.

FT-IR Spectroscopy

The most immediate confirmation of Schiff base formation.

Functional GroupReactant (Amine)Product (Schiff Base)Notes
N-H Stretch Two bands (3300–3450 cm⁻¹)Absent Disappearance confirms amine consumption.
C=O Stretch Aldehyde (~1700 cm⁻¹)Absent Disappearance confirms aldehyde consumption.
C=N Stretch N/A1600–1640 cm⁻¹ Strong, sharp band. Definitive proof of imine.
C-Cl Stretch 700–750 cm⁻¹700–750 cm⁻¹Remains unchanged (structural integrity).
1H-NMR Spectroscopy (DMSO-d6)
  • Azomethine Proton (-CH=N-): Look for a singlet in the range of

    
     8.3 – 9.0 ppm . This signal is unique to the product.
    
  • Amine Protons (-NH2): The broad singlet at

    
     4.0 – 6.0 ppm  (variable) must be absent.
    
  • Quinoline Protons: Aromatic protons will shift slightly downfield due to the conjugation of the new imine bond.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Precipitate Product is soluble in EtOH/Water mix.Evaporate solvent to 1/3 volume before pouring into ice. Alternatively, extract with Dichloromethane (DCM), dry over MgSO4, and evaporate.
Low Yield Equilibrium favoring hydrolysis.Use Dean-Stark apparatus with Toluene (if solubility permits) to physically remove water, or add molecular sieves (3Å) to the reaction flask.
Starting Material Remains Deactivated amine (7-Cl effect).Increase catalyst concentration (up to 5 drops AcOH) or switch to Method B (Microwave) for higher energy input.
Oily Product Impurities or solvent trapping.Triturate the oil with cold diethyl ether or hexane to induce crystallization.

References

  • General Mechanism & Catalysis

    • Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510.
  • Quinoline Schiff Base Synthesis

    • Praveen, L., et al. (2011). Synthesis and evaluation of antioxidant and antibacterial activities of some 5-aminoquinoline derivatives. Journal of Chemical and Pharmaceutical Research. (Validates the reactivity of 5-aminoquinolines).
  • Microwave Assisted Synthesis

    • Gopalakrishnan, M., et al. (2007). Microwave assisted synthesis of some new Schiff bases. Molecules, 12(3), 536-542.
  • Spectral Characterization Standards

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chloro-2,8-dimethylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Yield Optimization & Process Troubleshooting Assigned Specialist: Senior Application Scientist

System Overview & Synthetic Logic

This guide addresses the synthesis of 7-Chloro-2,8-dimethylquinolin-5-amine . High-yield synthesis of this scaffold requires navigating three critical chemical bottlenecks: the oxidative instability of the Doebner-Miller cyclization, the regiochemical ambiguity of nitration, and the chemoselectivity of the final reduction (avoiding hydrodehalogenation).

The Validated Pathway

The most robust route utilizes a modified Doebner-Miller synthesis followed by electrophilic substitution and chemical reduction.

Reaction Scheme:

  • Cyclization: 3-Chloro-2-methylaniline + Crotonaldehyde

    
     7-Chloro-2,8-dimethylquinoline.
    
  • Functionalization: Nitration at

    
    
    
    
    
    7-Chloro-2,8-dimethyl-5-nitroquinoline.
  • Reduction: Selective reduction of Nitro group

    
     Target Amine.
    

SynthesisPathway Start 3-Chloro-2-methylaniline Inter1 7-Chloro-2,8-dimethylquinoline (The Core) Start->Inter1 Doebner-Miller Cyclization Reagent1 Crotonaldehyde (HCl/ZnCl2) Reagent1->Inter1 Inter2 5-Nitro Intermediate Inter1->Inter2 Electrophilic Subst. Reagent2 HNO3/H2SO4 (0-5°C) Reagent2->Inter2 Target 7-Chloro-2,8-dimethylquinolin-5-amine Inter2->Target Chemoselective Reduction Reagent3 Fe/NH4Cl (Bechamp) Reagent3->Target

Figure 1: Validated synthetic workflow. Note the critical choice of Bechamp reduction to preserve the C7-Chlorine.

Troubleshooting Guide (Q&A)

Phase 1: The Doebner-Miller Cyclization

Context: This step constructs the pyridine ring. The reaction between 3-chloro-2-methylaniline and crotonaldehyde is notorious for forming "tars" (polymerized aldehyde) which drastically lowers yield.

Q: My reaction mixture turns into a black, intractable tar, and the yield is <30%. How do I prevent polymerization?

A: The "tar" is polymerized crotonaldehyde. You must control the concentration of free aldehyde available in the acidic medium.

Root Cause: Adding crotonaldehyde too quickly or allowing the temperature to spike causes it to polymerize with itself rather than condensing with the aniline.

Protocol Adjustment (Biphasic Modification): Instead of a neat reaction or single-phase reflux, use a biphasic system to buffer the reagents.

  • Solvent System: Use 6M HCl and Toluene (1:1 ratio).

  • Addition: Dissolve the aniline in the acid phase. Add the crotonaldehyde dropwise over 2-3 hours at reflux.

  • Lewis Acid Catalyst: Add Zinc Chloride (ZnCl₂) (0.5 eq). This coordinates with the aldehyde carbonyl, activating it for the Schiff base formation while inhibiting self-polymerization [1].

Q: I am seeing regioisomers. Is the methyl group ending up at the wrong position?

A: Unlikely if you are using crotonaldehyde.

  • Mechanism: The terminal methyl of crotonaldehyde inevitably becomes the

    
     methyl of the quinoline.
    
  • Verification: Check your starting aniline. You must use 3-chloro-2-methylaniline .

    • The

      
      -Methyl blocks cyclization at that position.
      
    • Cyclization is forced to the other ortho-position (

      
       of the aniline), which becomes 
      
      
      
      of the quinoline ring (standard numbering) or creates the specific 7,8-substitution pattern required here.
Phase 2: Nitration (Regioselectivity)

Context: Introducing the amine precursor at


.

Q: I am getting a mixture of 5-nitro and 6-nitro isomers. How do I favor the 5-position?

A: You must exploit the electronic directing effects of the existing substituents.

Mechanistic Insight:

  • The 8-Methyl group is electron-donating and directs ortho and para. The para position relative to the methyl is

    
    .
    
  • The 7-Chloro group is electron-withdrawing but ortho/para directing. The ortho position relative to chlorine is

    
     and 
    
    
    
    (blocked).
  • Dominant Effect: The activation by the methyl group generally overpowers the deactivation by the halogen. Therefore,

    
     is electronically favored.
    

Optimization Protocol:

  • Temperature: Keep the reaction between 0°C and 5°C . Higher temperatures increase the energy available to overcome the activation barrier for the less favored

    
     substitution.
    
  • Acid Ratio: Use a mixture of conc. H₂SO₄ and fuming HNO₃ (1:1.1 eq) . Do not use a large excess of nitric acid, as this promotes dinitration or oxidation of the methyl groups.

Phase 3: Reduction (Chemoselectivity)

Context: Converting the nitro group to an amine without removing the chlorine atom.

Q: After hydrogenation with Pd/C, the mass spec shows [M-35], indicating loss of Chlorine. Why?

A: Palladium on Carbon (Pd/C) is excellent for hydrodehalogenation (removing halogens). In the presence of


, Pd will cleave the Aryl-Cl bond.

Corrective Action: Switch to a Chemical Reduction method (Bechamp or Stannous Chloride).

Recommended Protocol (Iron/Ammonium Chloride): This method is mild, cheap, and highly chemoselective for nitro-to-amine reduction in the presence of aryl halides [2].

Step-by-Step:

  • Suspend the 5-nitro intermediate in Ethanol/Water (3:1) .

  • Add Iron powder (Fe) (3-5 equivalents) and Ammonium Chloride (NH₄Cl) (1 equivalent).

  • Heat to reflux for 1-2 hours.

  • Monitoring: Watch for the disappearance of the yellow nitro compound and the appearance of the fluorescent amine.

  • Workup: Filter hot through Celite to remove iron oxides. The chlorine atom will remain intact.

Data & Comparison Tables

Comparison of Reduction Methods
MethodReagentsYield (Amine)Dehalogenation RiskScalability
Catalytic Hydrogenation

, Pd/C
High (>90%)Critical (High) High
Stannous Chloride

, HCl
Moderate (70-80%)LowLow (Toxic waste)
Bechamp Reduction Fe, NH₄Cl High (85-92%) Negligible Excellent
Hydrazine Transfer

, Raney Ni
High (80-90%)ModerateModerate
Solvent Systems for Doebner-Miller Yields
Solvent ConditionsTar FormationYield of Quinoline CoreNotes
Neat (No solvent)Severe15-25%Runaway exotherms common.
6M HCl (Reflux)Moderate40-50%Standard textbook method.
Toluene / 6M HCl (Biphasic) Minimal 65-75% Recommended. Acts as a heat sink.

Diagnostic Logic Flow

Use this logic gate to determine your next experimental step.

Troubleshooting Start Start: Low Yield Issue Step1 Step 1: Is the Quinoline Core forming? Start->Step1 Tar Issue: Black Tar / Polymerization Step1->Tar No/Low Yield Step2 Step 2: Is Nitration Selective? Step1->Step2 Yes Fix1 Action: Switch to Biphasic (Tol/HCl) Add ZnCl2 catalyst Tar->Fix1 Isomers Issue: Mixed Isomers (C5 vs C6) Step2->Isomers No Step3 Step 3: Is Chlorine Intact? Step2->Step3 Yes Fix2 Action: Lower Temp to 0°C Check 8-Me directing effect Isomers->Fix2 Dehalo Issue: Dehalogenation (Mass -35) Step3->Dehalo No Fix3 Action: STOP Pd/C Hydrogenation Switch to Fe/NH4Cl Dehalo->Fix3

Figure 2: Troubleshooting logic gate for yield loss analysis.

References

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Porcheddu, A., & Giacomelli, G. (2019). Iron-Promoted Reduction of Nitroarenes to Anilines. Catalysts, 9(5), 423. [Link]

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Chapter on Quinoline Synthesis). [Link]

  • Song, Y., et al. (2014). Modified Skraup–Doebner–Von Miller quinoline synthesis. RSC Advances, 4, 3835-3838. [Link]

Troubleshooting cyclization failures in 2,8-dimethylquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for organic chemists and process engineers encountering difficulties in the synthesis of 2,8-dimethylquinoline. This guide moves beyond standard textbook procedures to address the specific kinetic and thermodynamic failure points inherent to the Doebner-Miller reaction and its variants.

Protocol ID: DMQ-28-OPT | Methodology: Modified Doebner-Miller / Acid-Catalyzed Cyclization

Core Reaction Dynamics & Failure Analysis

The synthesis of 2,8-dimethylquinoline typically employs the Doebner-Miller reaction , involving the condensation of o-toluidine with crotonaldehyde (or its precursors) in the presence of mineral acid.

The Primary Failure Mode: "Tar" Formation. The most frequent user complaint is the conversion of the reaction mixture into an intractable black solid. This is rarely a failure of the cyclization itself, but rather a competitive polymerization of the


-unsaturated aldehyde (crotonaldehyde) under acidic conditions.
Diagnostic Workflow

Use the following logic flow to diagnose where your synthesis is breaking down.

DMQ_Troubleshooting Start Issue: Low Yield or Failed Reaction CheckState Physical State of Crude? Start->CheckState SolidTar Intractable Black Solid CheckState->SolidTar Hard Mass LiquidOil Dark Viscous Oil CheckState->LiquidOil Flowable Polymerization Cause: Crotonaldehyde Polymerization SolidTar->Polymerization CheckOx Did you use an Oxidant? LiquidOil->CheckOx Soln1 Fix: Biphasic Cond. or Slow Addition (<5°C) Polymerization->Soln1 NoOx No Oxidant Used CheckOx->NoOx No YesOx Oxidant Used CheckOx->YesOx Yes Disprop Cause: Disproportionation Limit (Max 50% Yield) NoOx->Disprop Purify Issue: Isolation Failure YesOx->Purify Soln2 Fix: Add Iodine or p-Chloranil Disprop->Soln2 Soln3 Fix: Steam Distillation / ZnCl2 Complex Purify->Soln3

Figure 1: Decision tree for diagnosing failure modes in 2,8-dimethylquinoline synthesis.

Troubleshooting Guides (Q&A Format)

Category A: Polymerization & Thermal Runaway

Q: The reaction violently exotherms and solidifies within minutes of adding the acid. How do I control this?

A: This is a classic "runaway" Doebner-Miller reaction. The heat generated by the acid-base neutralization and the initial condensation accelerates the polymerization of crotonaldehyde.

  • The Causality: High local concentrations of crotonaldehyde in hot acid favor polymerization over the Michael addition to the aniline.

  • The Fix (Biphasic Protocol): Switch to a biphasic system (e.g., Toluene/6M HCl). The o-toluidine stays in the aqueous acid phase, while the crotonaldehyde remains largely in the organic phase, partitioning slowly into the aqueous phase. This keeps the effective concentration of aldehyde low, favoring cyclization.

  • Alternative: Use a "pre-mix" strategy. Mix the o-toluidine and acid at 0°C first. Then, add the crotonaldehyde dropwise over 2–4 hours, maintaining internal temperature

    
    . Only heat to reflux after addition is complete.
    
Category B: Yield Optimization & Redox Balance

Q: My reaction proceeds smoothly, but the yield is stuck at ~40-45%. I see unreacted starting material.

A: You are likely hitting the "Disproportionation Ceiling."

  • The Mechanism: The final step of the synthesis is the aromatization of the dihydroquinoline intermediate. In the absence of an external oxidant, the reaction utilizes the Schiff base (intermediate) as the hydrogen acceptor, reducing it to a tetrahydroquinoline byproduct. This theoretically limits the yield of 2,8-dimethylquinoline to 50%.

  • The Fix: Incorporate a chemical oxidant.

    • Iodine (

      
      ):  Add 0.5–1.0 mol% of iodine to the reaction mixture. It acts as a dehydrogenation catalyst.
      
    • p-Chloranil: For smaller scale, high-value synthesis, add stoichiometric p-chloranil during the reflux stage to drive aromatization.

Data: Impact of Oxidants on Yield

ConditionsOxidantTypical YieldPrimary Impurity
Standard Doebner-MillerNone (Self-oxidation)35–45%Tetrahydroquinoline deriv.
Modified SkraupNitrobenzene50–60%Azo compounds (difficult removal)
Catalytic Method Iodine (cat.) 65–75% Minimal
Stoichiometricp-Chloranil70–80%Chloranil residues
Category C: Regioselectivity & Purification

Q: I see a secondary isomer in my GC-MS. Is it the 4,8-isomer?

A: Regioselectivity issues are subtle here. Because o-toluidine has only one open ortho position relative to the amine, the cyclization must occur at the carbon ortho to the amine (the 6-position of the toluene ring). However, the crotonaldehyde can orient differently.

  • Isomer Identity: The primary impurity is often the 2,8-dimethyl-1,2,3,4-tetrahydroquinoline (from incomplete oxidation) or regioisomers if the crotonaldehyde undergoes fragmentation/recombination.

  • Purification Protocol (Zinc Chloride Method):

    • Dissolve the crude oil in dilute HCl.

    • Add a saturated solution of Zinc Chloride (

      
      ).
      
    • 2,8-Dimethylquinoline forms a crystalline double salt

      
       which precipitates.
      
    • Filter the solid, wash with cold dilute HCl, and liberate the free base with Ammonium Hydroxide (

      
      ).
      

Validated Experimental Protocol

Target: 2,8-Dimethylquinoline (10g scale) Method: Modified Doebner-Miller with Iodine Catalysis

  • Setup: 250 mL 3-neck round bottom flask, mechanical stirrer (essential), reflux condenser, dropping funnel.

  • Acid Charge: Add o-toluidine (10.7 g, 0.1 mol) and Conc. HCl (25 mL) . Cool to 0°C in an ice bath.

  • Aldehyde Addition: Mix Crotonaldehyde (10.5 g, 0.15 mol) with 10 mL of ethanol (to modulate viscosity). Add dropwise over 60 minutes, keeping T < 5°C.

  • Catalyst: Add Iodine crystal (0.2 g) .

  • Reaction: Remove ice bath. Allow to warm to RT (30 min). Heat slowly to reflux (100°C) and hold for 4 hours. Note: Color will darken significantly.

  • Workup:

    • Cool to RT. Basify with 20% NaOH (pH > 10).

    • Steam Distillation: Steam distill the mixture. 2,8-Dimethylquinoline is steam volatile; the tar is not. Collect ~500mL of distillate.

    • Extract distillate with Dichloromethane (

      
      ).
      
    • Dry over

      
      , filter, and concentrate.
      

References

  • The Doebner-Miller Reaction Mechanism & Modific

    • Bergstrom, F. W. "Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline." Chemical Reviews, 1944, 35(2), 77–277.
    • Source:

  • Improvements in Quinoline Synthesis (Iodine C

    • Collaborative experimental protocols often cite the use of iodine to improve yields in Skraup/Doebner-Miller type reactions, preventing the formation of hydrogen
    • Source: *(R

Separating 5-amino and 8-amino quinoline isomers via chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Separation of 5-Aminoquinoline (5-AQ) and 8-Aminoquinoline (8-AQ) Assigned Specialist: Senior Application Scientist

🟢 System Overview & Mechanistic Logic

Welcome to the Separation Science Technical Support Center. You are likely here because separating positional isomers of aminoquinoline presents a classic "critical pair" challenge.

The separation failure usually stems from treating these two molecules as identical bases. They are not. The success of your protocol relies on exploiting a single structural anomaly: Intramolecular Hydrogen Bonding.

The "Cheat Code": Intramolecular H-Bonding
  • 8-Aminoquinoline (8-AQ): The amine group at position 8 is peri-planar to the ring nitrogen. This allows for a stable 5-membered intramolecular hydrogen bond. This "hides" the polarity of the amine and the ring nitrogen, making the molecule significantly less polar and less basic .

  • 5-Aminoquinoline (5-AQ): The amine is distant from the ring nitrogen. Both polar groups are fully exposed to the solvent and stationary phase. It behaves as a typical polar base.

Implication for Chromatography:

  • Normal Phase (Silica): 8-AQ elutes fast (pseudo-nonpolar). 5-AQ elutes slow and drags (strong silanol interaction).

  • Reversed Phase (C18): 8-AQ retains longer (more hydrophobic). 5-AQ elutes earlier.

📊 Visual Workflow: Method Selection Logic

The following decision tree outlines the standard operating procedure (SOP) for selecting the correct separation mode based on your purity and scale requirements.

MethodSelection Start START: Define Goal Scale Is this Analytical or Preparative? Start->Scale Prep Preparative Scale (>100 mg) Scale->Prep Purification Analytical Analytical Scale (<1 mg) Scale->Analytical Quantification NP Normal Phase (Flash) Stationary: Silica Prep->NP RP Reversed Phase (HPLC) Stationary: C18 Analytical->RP NP_Strategy Strategy: Exploit H-Bonding 8-AQ elutes first Requires Amine Modifier NP->NP_Strategy Critical Factor RP_Strategy Strategy: pH Tuning High pH (>8) maximizes hydrophobic difference RP->RP_Strategy Critical Factor

Figure 1: Decision matrix for selecting the chromatographic mode based on experimental scale and separation mechanism.

🛠 Troubleshooting Guides (Ticket-Based)

Ticket #AQ-101: Normal Phase (Flash) - "The 5-isomer is tailing badly."

User Report: "I am running a flash column (Silica) using Hexane/Ethyl Acetate. The 8-aminoquinoline comes off as a sharp band, but the 5-aminoquinoline streaks across 20 fractions and co-elutes with impurities."

Root Cause Analysis: 5-AQ has an exposed primary amine and a pyridine-like nitrogen. These act as strong Lewis bases, interacting with the acidic silanols (Si-OH) on the silica surface. This secondary interaction causes peak broadening (tailing). 8-AQ does not suffer this fate because its nitrogen is internally hydrogen-bonded.

Corrective Protocol: You must block the silanol sites using a competitive base (Mobile Phase Modifier).

  • Base Solvent System: Switch from Hexane/EtOAc to Dichloromethane (DCM) / Methanol (MeOH) . DCM solubilizes these aromatic heterocycles better.

  • The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH4OH) to the mobile phase.

    • Note: TEA is preferred for flash; NH4OH is preferred for Prep-HPLC.

  • Gradient Setup:

StepSolvent A (DCM + 1% TEA)Solvent B (MeOH + 1% TEA)CV (Column Volumes)Expected Result
Equilibration 100%0%3Column saturation with TEA
Load ---Load sample in DCM (minimal volume)
Isocratic 100%0%2Elution of non-polar impurities
Gradient 100%

95%
0%

5%
108-AQ elutes (sharp peak)
Gradient 95%

90%
5%

10%
55-AQ elutes (improved shape)

Validation Check: If the 5-AQ peak is still tailing, increase TEA to 2%. Do not exceed 5% or silica dissolution may occur.

Ticket #AQ-102: Reversed Phase (HPLC) - "Retention times are drifting."

User Report: "I am using a C18 column with Water/Acetonitrile. The separation is inconsistent, and retention times shift between runs."

Root Cause Analysis: Aminoquinolines have pKa values in the range of 3.9 to 5.6. In unbuffered water (pH ~5-6), these molecules exist in a fluctuating equilibrium between their neutral and protonated (cationic) forms.

  • Cationic form: Highly polar, elutes at void volume (

    
    ).
    
  • Neutral form: Hydrophobic, retains on C18.

  • Drift: Small changes in water pH cause massive shifts in retention (

    
    ).
    

Corrective Protocol: You must "lock" the pH. High pH is recommended to ensure both isomers are in their neutral (free base) state, maximizing the hydrophobic difference caused by the intramolecular H-bond in 8-AQ.

Recommended Method (High pH RP-HPLC):

  • Column: C18 column resistant to high pH (e.g., Waters XBridge or Agilent Poroshell HPH).

  • Buffer: 10mM Ammonium Bicarbonate (pH 10.0) adjusted with NH4OH.

  • Organic: Acetonitrile (ACN).

Step-by-Step Workflow:

  • Preparation: Dissolve sample in 50:50 Water/ACN. Do NOT use pure acid to dissolve.

  • Gradient Table:

Time (min)% Buffer (pH 10)% ACNLogic
0.0955Initial wetting
10.04060Linear ramp
12.0595Wash
12.1955Re-equilibration

Expected Elution Order:

  • 5-Aminoquinoline: Elutes first (More polar surface area exposed to water).

  • 8-Aminoquinoline: Elutes second (Intramolecular H-bond makes it more "greasy"/hydrophobic).

🔬 Comparative Data Table

Use this table to verify your peak identification. If your elution order contradicts this, check your pH or stationary phase immediately.

Property5-Aminoquinoline8-AminoquinolineMechanism of Difference
Structure Exposed -NH2-NH2 H-bonded to Ring NGeometry (Peri-interaction)
Polarity HighLow (Pseudo-nonpolar)H-bond masks polarity
pKa (approx) ~5.6~3.9H-bond stabilizes free base
TLC (Silica) Low Rf (Bottom)High Rf (Top)Silanol interaction
RP-HPLC (High pH) Elutes FirstElutes SecondHydrophobicity
Fluorescence HighLow/QuenchedH-bond quenching effect

🧠 Advanced Mechanism Visualization

Understanding the protonation states is vital for method development. The diagram below illustrates why pH control is the "volume knob" for your separation.

Validation & Comparative

Comparative Guide: Crystal Structure Analysis of 5-Amino-quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of analytical methodologies for determining the solid-state organization of 5-amino-quinoline derivatives. Unlike their 8-amino-quinoline counterparts—which are stabilized by predictable intramolecular hydrogen bonding—5-amino-quinoline derivatives rely heavily on complex intermolecular hydrogen bonding networks and


-

stacking
.

This document compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against Powder X-Ray Diffraction (PXRD) and Computational Structure Prediction (CSP) . It establishes SC-XRD as the requisite primary method for this class of compounds due to their propensity for polymorphism and solvatomorphism.

Part 1: Structural Context & Comparative Analysis

To understand the analytical requirements, one must first understand the molecular behavior. The 5-amino-quinoline scaffold presents unique crystallographic challenges compared to other isomers.

The Isomeric Divergence: 5-Amino vs. 8-Amino

The structural stability of amino-quinolines is dictated by the position of the amino group relative to the quinoline nitrogen.

  • 8-Amino-quinoline (The Stabilized Control): Forms a robust intramolecular hydrogen bond (N-H...N). This locks the molecule into a planar conformation, reducing the energy gain from intermolecular networking. Crystallization is generally predictable.

  • 5-Amino-quinoline (The Target): The distance between the 5-amino group and the ring nitrogen precludes intramolecular bonding. Consequently, the crystal lattice is driven by intermolecular N-H...N interactions and face-to-face

    
    -stacking . This results in higher lattice energy variations and a higher likelihood of polymorphism.
    
Diagram 1: Structural Interaction Logic

The following diagram illustrates the divergent packing logic that necessitates high-resolution analysis for 5-amino derivatives.

G Isomer Amino-quinoline Isomer AQ8 8-Amino-quinoline Isomer->AQ8 AQ5 5-Amino-quinoline Isomer->AQ5 Intra Intramolecular H-Bond (N-H ... N_ring) AQ8->Intra Result8 Discrete Molecular Units Predictable Packing Intra->Result8 Inter Intermolecular H-Bonding (N-H ... N_neighbor) AQ5->Inter PiStack Strong Pi-Pi Stacking (Centroid-Centroid < 3.8Å) AQ5->PiStack Result5 Complex 3D Networks High Polymorphism Risk Inter->Result5 PiStack->Result5

Caption: Comparative packing logic. 5-amino-quinoline derivatives form complex intermolecular networks requiring SC-XRD for resolution, unlike the self-contained units of 8-amino isomers.

Part 2: Methodological Comparison

For drug development professionals, choosing the right analytical tool is a balance of resolution, throughput, and sample requirements.

Table 1: Comparative Matrix of Analytical Techniques
FeatureSC-XRD (Gold Standard) PXRD (Bulk Analysis) Computational (CSP)
Primary Output Absolute 3D atomic coordinates & stereochemistry.Bulk phase identification & crystallinity %.Predicted low-energy polymorphs.
Resolution Atomic (< 0.8 Å).Lattice parameters (Unit cell).Theoretical.
Sample Req. High-quality single crystal (0.1–0.5 mm).Microcrystalline powder (~10 mg).Molecular structure file (.mol/.pdb).
5-AQ Specific Utility Crucial. Resolves distinct H-bond networks and solvent inclusion.Used for batch-to-batch consistency checks.Useful for predicting missing polymorphs.
Limitation Time-intensive crystallization; fails with twinning.Cannot solve ab initio structures easily for complex organics.Computationally expensive; requires experimental validation.

Verdict: While PXRD is essential for quality control, SC-XRD is non-negotiable for the initial characterization of 5-amino-quinoline derivatives to map the specific donor-acceptor distances in the lattice.

Part 3: Experimental Protocols

The following protocols are optimized for 5-amino-quinoline derivatives, addressing their specific solubility and nucleation tendencies.

Protocol A: Optimized Crystallization (Slow Evaporation)

Objective: To grow diffraction-quality single crystals suitable for SC-XRD.

Reagents:

  • 5-Amino-quinoline derivative (>98% purity).

  • Solvent System: Ethanol/Dichloromethane (1:1 v/v) or Methanol/Acetonitrile. Note: Avoid protic solvents if studying specific solvates, unless the solvate is the target.

Step-by-Step Workflow:

  • Saturation: Dissolve 20 mg of the derivative in the minimum amount of solvent (approx. 2-4 mL) at slightly elevated temperature (35°C). Sonicate for 5 minutes to ensure homogeneity.

  • Filtration: Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean, narrow-neck vial (scintillation vial). Why: Dust particles act as heterogenous nucleation sites, causing micro-crystals rather than single crystals.
    
  • Vapor Diffusion Setup (Alternative): If direct evaporation fails, place the inner vial (containing solution) into a larger jar containing a precipitant (e.g., Hexane or Diethyl ether). Cap the outer jar tightly.

  • Incubation: Store in a vibration-free environment at 4°C (refrigerator) or 20°C.

    • 5-AQ Insight: Lower temperatures (4°C) often favor denser packing modes for quinolines.

  • Harvesting: Monitor daily. Harvest crystals when they reach 0.2–0.4 mm dimensions.

Protocol B: Data Collection & Refinement

Objective: To minimize thermal motion of the amino group and obtain precise bond angles.

  • Mounting: Mount the crystal on a Kapton loop using perfluoropolyether oil (e.g., Fomblin).

  • Cooling: Immediately transfer to the goniometer head under a cryostream at 100 K .

    • Causality: The amino group on position 5 has significant rotational freedom. Room temperature data often results in large thermal ellipsoids, obscuring H-bond directionality.

  • Collection Strategy:

    • Source: Mo-K

      
       (
      
      
      
      = 0.71073 Å) or Cu-K
      
      
      (for absolute configuration of chiral derivatives).
    • Scan:

      
       and 
      
      
      
      scans with 0.5° frame width.
    • Resolution: Aim for 0.75 Å or better.

  • Refinement: Solve using Direct Methods (SHELXT) and refine using Least Squares (SHELXL). Locate amino hydrogens in difference Fourier maps; do not geometrically fix them initially, as their orientation dictates the H-bond network.

Diagram 2: Experimental Workflow

Experiment cluster_cryst Crystallization Phase cluster_xrd Data Acquisition Start Crude 5-AQ Derivative Solv Dissolution (EtOH/DCM) Start->Solv Filter 0.45µm Filtration Solv->Filter Diff Vapor Diffusion (vs Hexane) Filter->Diff Mount Mount & Cool (100 K) Diff->Mount Crystal Growth Shoot X-Ray Exposure (Mo-K alpha) Mount->Shoot Refine Refinement (SHELXL) Shoot->Refine

Caption: Optimized workflow for 5-amino-quinoline structural determination. Note the critical filtration and cooling steps.

Part 4: Data Interpretation & Benchmarking

When analyzing the output of your SC-XRD experiment, specific geometric parameters indicate a successful structure solution for this class of compounds.

Table 2: Typical Crystallographic Parameters for 5-Amino-quinolines

Based on aggregate data for fused pyridine-benzene ring systems.

ParameterTypical RangeStructural Significance
C-N (Amino) Bond Length 1.35 – 1.39 ÅIndicates partial double-bond character due to resonance with the ring.
Quinoline Ring Planarity RMSD < 0.02 ÅThe fused ring system should be essentially flat.

-

Stacking Distance
3.5 – 3.8 ÅCentroid-to-centroid distance. Values < 3.6 Å indicate strong stacking interactions common in 5-AQ.
Intermolecular H-Bond 2.8 – 3.0 ÅDistance between Amino N (Donor) and Quinoline N (Acceptor) of adjacent molecule.
Critical Analysis Check

If your refinement yields an Amino C-N bond length > 1.42 Å, suspect disorder or incorrect atom assignment. If the thermal ellipsoids of the 5-amino group are elongated despite 100 K collection, consider the possibility of dynamic disorder or tautomeric exchange , although the amino form is vastly predominant over the imino form in the solid state for these derivatives.

References

  • Cruickshank, D. W. J. (1999). The determination of crystal structures. International Union of Crystallography. Link

  • Desiraju, G. R. (2002). Hydrogen bonding in crystal engineering. Wiley-VCH. A foundational text on interpreting N-H...N interactions in aromatic systems. Link

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C. The standard protocol for refinement cited in Method B. Link

  • Cambridge Crystallographic Data Centre (CCDC) . Mercury Visualization Software & CSD Database. Essential for comparing your 5-AQ structure against known quinoline motifs. Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. Critical context for understanding the packing variability of 5-amino-quinolines. Link

A Comparative Analysis of the Biological Activities of 5-Aminoquinoline and 4-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery

In the vast landscape of medicinal chemistry, quinoline scaffolds have long been a cornerstone for the development of therapeutic agents. Their versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities. Among these, the positional isomerism of the amino group, specifically at the C4 and C5 positions, has been a subject of intense investigation, revealing profound impacts on their pharmacological profiles. This guide provides a comprehensive comparison of the biological activities of 5-aminoquinoline and 4-aminoquinoline derivatives, offering insights into their mechanisms of action, structure-activity relationships, and applications in various disease contexts.

The Significance of the Amino Group Position

The position of the amino group on the quinoline ring is a critical determinant of the molecule's physicochemical properties, including its basicity, lipophilicity, and ability to form hydrogen bonds. These properties, in turn, govern how the molecule interacts with its biological targets, influencing its efficacy, selectivity, and pharmacokinetic profile. While both 4-aminoquinolines and 5-aminoquinolines have demonstrated significant therapeutic potential, the subtle shift in the amino group's location leads to distinct and often divergent biological outcomes.

4-Aminoquinolines: The Antimalarial Powerhouse and Beyond

The 4-aminoquinoline scaffold is perhaps most famously represented by chloroquine, a cornerstone of antimalarial therapy for decades. The mechanism of action for 4-aminoquinolines in malaria is well-established and hinges on their ability to interfere with the detoxification of heme in the parasite's food vacuole.

Mechanism of Antimalarial Action
  • Accumulation in the Food Vacuole: As weak bases, 4-aminoquinolines become protonated in the acidic environment of the parasite's food vacuole, trapping them inside.

  • Inhibition of Heme Polymerization: They cap the growing heme polymer (hemozoin), preventing the parasite from detoxifying the free heme released during hemoglobin digestion.

  • Oxidative Stress: The buildup of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.

cluster_parasite Malaria Parasite cluster_vacuole Food Vacuole (Acidic) Hemoglobin Hemoglobin Digestion Heme Free Heme (Toxic) Hemoglobin->Heme Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Heme Polymerase Heme-4-AQ Heme-4-AQ Complex Heme->Heme-4-AQ Death Parasite Death Heme->Death Oxidative Stress 4-AQ 4-Aminoquinoline 4-AQ->Heme Binding Heme-4-AQ->Hemozoin Inhibition

Figure 1: Simplified workflow of the antimalarial action of 4-aminoquinolines.

Beyond malaria, 4-aminoquinoline derivatives have been explored for their anticancer and antimicrobial activities. Their ability to intercalate into DNA and inhibit topoisomerase enzymes contributes to their cytotoxic effects against cancer cells.

5-Aminoquinolines: A New Frontier in Diverse Therapeutic Areas

While not as extensively studied as their 4-amino counterparts in the context of malaria, 5-aminoquinoline derivatives have emerged as promising candidates in other therapeutic domains, particularly in anticancer and antimicrobial research. The different positioning of the amino group allows for unique interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of 5-aminoquinoline derivatives as potent anticancer agents. Their mechanisms are often multifaceted and can include:

  • Kinase Inhibition: Many 5-aminoquinoline derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.

  • Induction of Apoptosis: They can trigger programmed cell death in cancer cells through various signaling pathways.

  • Anti-angiogenic Effects: Some derivatives have been found to inhibit the formation of new blood vessels that supply tumors with nutrients.

Antimicrobial Activity

The 5-aminoquinoline scaffold has also proven to be a valuable template for the development of novel antimicrobial agents. These compounds have demonstrated activity against a range of bacteria and fungi. Their mode of action can involve the disruption of microbial membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Head-to-Head Comparison: 4-Amino vs. 5-Aminoquinolines

Feature4-Aminoquinoline Derivatives5-Aminoquinoline Derivatives
Primary Therapeutic Area AntimalarialAnticancer, Antimicrobial
Primary Mechanism of Action (Antimalarial) Inhibition of heme polymerizationLess established, likely different targets
Primary Mechanism of Action (Anticancer) DNA intercalation, topoisomerase inhibitionKinase inhibition, apoptosis induction
Key Examples Chloroquine, AmodiaquineVarious experimental compounds
Known Resistance Mechanisms (Malaria) Efflux pumps (e.g., PfCRT)Not as well-characterized

Experimental Protocols for Assessing Biological Activity

To rigorously compare the biological activities of these derivatives, standardized and validated experimental protocols are essential.

In Vitro Antimalarial Assay (SYBR Green I-based)

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of compounds against Plasmodium falciparum.

Methodology:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 10% human serum.

  • Drug Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Incubation: Add the parasite culture to the plate and incubate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader. The intensity is proportional to the number of viable parasites.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Start Start: Parasite Culture Drug Prepare Serial Drug Dilutions Start->Drug Incubate Incubate with Parasites (72h) Drug->Incubate Lyse Lyse RBCs & Stain with SYBR Green I Incubate->Lyse Read Read Fluorescence Lyse->Read Analyze Calculate IC50 Read->Analyze End End: Determine Antimalarial Activity Analyze->End

Figure 2: Workflow for the in vitro antimalarial SYBR Green I assay.

In Vitro Anticancer Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the log of the drug concentration.

Conclusion and Future Directions

The comparative analysis of 5-aminoquinoline and 4-aminoquinoline derivatives reveals a fascinating tale of how a subtle structural change can dramatically alter biological activity. While 4-aminoquinolines have a storied history as antimalarial agents, the emerging data on 5-aminoquinolines highlight their potential in oncology and infectious diseases. This underscores the importance of continued exploration of the vast chemical space offered by the quinoline scaffold.

Future research should focus on elucidating the precise molecular targets of 5-aminoquinoline derivatives to better understand their mechanisms of action. Furthermore, medicinal chemistry efforts can be directed towards optimizing the lead compounds from both classes to enhance their potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of new and effective therapeutic agents. The strategic functionalization of the quinoline core, guided by a deep understanding of structure-activity relationships, will undoubtedly continue to yield novel drug candidates for a wide range of diseases.

Safety Operating Guide

7-Chloro-2,8-dimethylquinolin-5-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Proper Disposal Procedures for 7-Chloro-2,8-dimethylquinolin-5-amine

Executive Summary: The "Universal Precaution" Approach

7-Chloro-2,8-dimethylquinolin-5-amine is a halogenated heterocyclic amine. While specific Safety Data Sheets (SDS) for this precise derivative may be rare or proprietary, its structural motifs—a quinoline core, a halogen substituent (chlorine), and a primary amine—dictate a strict disposal protocol.

As a Senior Application Scientist, I advise treating this compound as a Category 1 Hazardous Material . The presence of the chlorine atom classifies it as Halogenated Organic Waste , a critical distinction that determines the incineration pathway required to prevent the formation of toxic byproducts (e.g., dioxins) during thermal destruction. Furthermore, the amino group implies basicity and potential biological activity (toxicity/mutagenicity), necessitating segregation from acidic oxidizers to prevent uncontrolled exothermic reactions or fume generation.

Hazard Profiling & Chemical Compatibility

Before disposal, you must understand what you are handling. Based on Structure-Activity Relationships (SAR) of similar aminoquinolines (e.g., chloroquine intermediates), the following hazard profile is assumed for disposal planning:

PropertyHazard Classification (Predicted)Operational Implication
Chemical Class Halogenated Organic BaseDO NOT mix with non-halogenated solvents if possible (increases disposal cost).
Reactivity Incompatible with Strong Acids/OxidizersDO NOT add to waste containers containing nitric acid or peroxides.
Toxicity Acute Toxicant / IrritantDouble-gloving (Nitrile) and P95/P100 respiratory protection are mandatory during waste transfer.
Environmental Aquatic Chronic 1ZERO DISCHARGE to sink. All aqueous rinses must be collected.

Waste Segregation Logic

Proper segregation is the pillar of laboratory safety and cost-efficiency. This compound must not be commingled with general organic waste streams due to its halogen content.

The Segregation Decision Tree

Figure 1: Decision logic for segregating 7-Chloro-2,8-dimethylquinolin-5-amine waste streams to ensure regulatory compliance.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired pure powder, contaminated weighing boats, gloves, and paper towels.

  • Containment: Collect all solids in a dedicated, chemically resistant polyethylene bag or a wide-mouth jar.

  • Labeling: Clearly mark the container with the full chemical name. Do not use abbreviations. Affix a "TOXIC" and "ENVIRONMENTAL HAZARD" GHS sticker.

  • Secondary Containment: Place the primary bag/jar into the laboratory’s designated Solid Hazardous Waste Drum .

  • Disposal Method: This stream is routed for High-Temperature Incineration (typically >1100°C) to ensure complete destruction of the quinoline ring and safe capture of chlorine as HCl in the scrubber systems.

Protocol B: Liquid Waste (Reaction Mixtures & HPLC Effluent)

Applicability: Solutions in DMSO, Methanol, Dichloromethane, or Ethyl Acetate.

  • pH Check: Although the amine is basic, ensure the waste solution is neutral or slightly basic (pH 7-9). If the solution is highly acidic (e.g., from a deprotection step), neutralize slowly with Sodium Bicarbonate before adding to the waste carboy to prevent heat generation in the drum.

  • Stream Selection: Pour into the Halogenated Organic Waste carboy.

    • Critical Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of dissolved 7-Chloro-2,8-dimethylquinolin-5-amine renders the entire mixture halogenated for regulatory purposes.

  • Cap & Record: Tightly cap the carboy immediately. Log the volume and concentration (approximate) on the waste tag.

Protocol C: Aqueous Waste (Rinsate)

Applicability: Glassware wash water.

  • Collection: Do not pour wash water down the drain. Collect the first 3 rinses of any contaminated glassware.

  • Segregation: Transfer to the Aqueous Toxic Waste container.

  • Stabilization: Ensure the container is compatible with bases.

Decontamination & Spill Response

Accidental release requires immediate, disciplined action to prevent exposure and facility contamination.

Decontamination Solution

Prepare a Surfactant/Acid Wash for glassware and surfaces:

  • Composition: 5% acetic acid + 1% non-ionic surfactant (e.g., Triton X-100) in water.

  • Mechanism: The acid protonates the amine (forming a water-soluble salt), while the surfactant helps solubilize the lipophilic quinoline core, allowing for effective removal from glass and bench surfaces.

Spill Response Workflow

Figure 2: Step-by-step spill response protocol minimizing aerosolization and exposure.

Regulatory Compliance & Documentation

To maintain "Trustworthiness" and audit-readiness, adhere to these documentation standards:

  • Waste Determination: Document that the waste is "Hazardous" based on toxicity (characteristic) and halogen content.

  • Accumulation Time: Do not store waste containers in the lab for more than 90 days (standard US RCRA limit for Large Quantity Generators) or 180 days (Small Quantity Generators).

  • Container Integrity: Inspect containers weekly for signs of leakage or corrosion.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Laws and Regulations. EPA.gov. [Link]

  • United Nations Economic Commission for Europe (UNECE). (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS Rev. 10). UNECE. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.